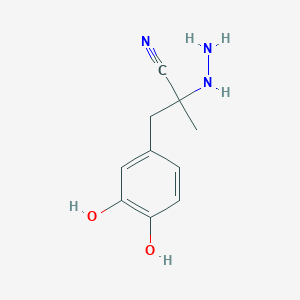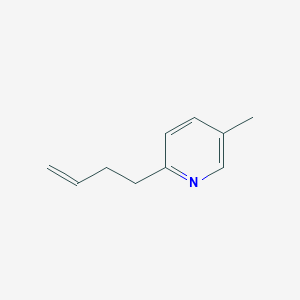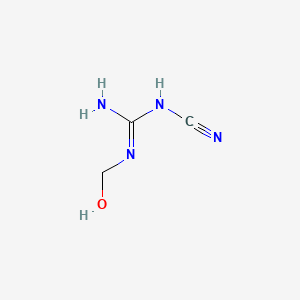
N-Cyano-N'-(hydroxymethyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyano-N’-(hydroxymethyl)guanidine is a chemical compound with the molecular formula C3H6N4O It is a derivative of guanidine, characterized by the presence of both a cyano group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyano-N’-(hydroxymethyl)guanidine typically involves the reaction of cyanamide with formaldehyde under basic conditions. The reaction proceeds as follows:
- Cyanamide reacts with formaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate N-(hydroxymethyl)cyanamide.
- The intermediate then undergoes further reaction to yield N-Cyano-N’-(hydroxymethyl)guanidine.
Industrial Production Methods: Industrial production of N-Cyano-N’-(hydroxymethyl)guanidine follows similar synthetic routes but on a larger scale. The process involves:
- Continuous feeding of cyanamide and formaldehyde into a reactor.
- Maintaining the reaction mixture at an optimal temperature and pH to ensure maximum yield.
- Purification of the product through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: N-Cyano-N’-(hydroxymethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.
Major Products:
Oxidation: Oxo derivatives of N-Cyano-N’-(hydroxymethyl)guanidine.
Reduction: Amino derivatives.
Substitution: Various substituted guanidines depending on the substituent introduced.
Scientific Research Applications
N-Cyano-N’-(hydroxymethyl)guanidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex guanidine derivatives.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Cyano-N’-(hydroxymethyl)guanidine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect biochemical pathways related to cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
N-Cyano-N’-(1-methylethyl)guanidine: Similar structure but with an isopropyl group instead of a hydroxymethyl group.
N-Cyano-N’-(methyl)guanidine: Contains a methyl group instead of a hydroxymethyl group.
Comparison:
Uniqueness: N-Cyano-N’-(hydroxymethyl)guanidine is unique due to the presence of both a cyano and a hydroxymethyl group, which imparts distinct chemical properties and reactivity.
Reactivity: The hydroxymethyl group provides additional sites for chemical modification, making it more versatile in synthetic applications compared to its analogs.
Properties
CAS No. |
34378-54-6 |
|---|---|
Molecular Formula |
C3H6N4O |
Molecular Weight |
114.11 g/mol |
IUPAC Name |
1-cyano-2-(hydroxymethyl)guanidine |
InChI |
InChI=1S/C3H6N4O/c4-1-6-3(5)7-2-8/h8H,2H2,(H3,5,6,7) |
InChI Key |
XFIZJENETBUYNB-UHFFFAOYSA-N |
Isomeric SMILES |
C(/N=C(\N)/NC#N)O |
Canonical SMILES |
C(N=C(N)NC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


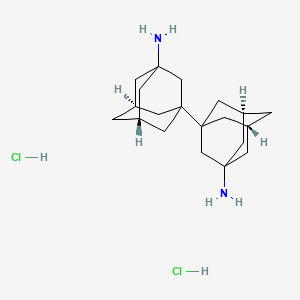
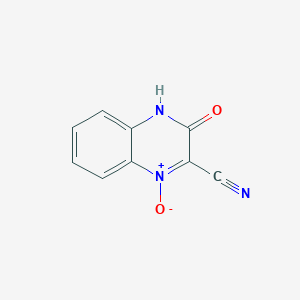
![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B13817483.png)
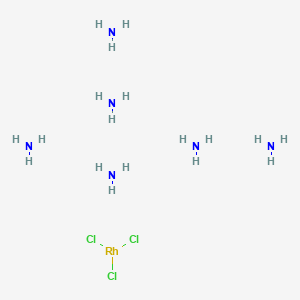

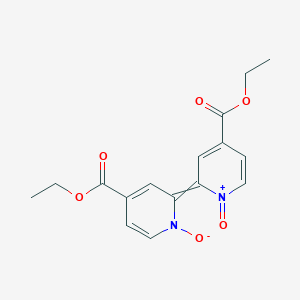
![(1R,5S,6R,7R)-3-azatricyclo[3.3.1.03,7]nonane-6-carbonitrile](/img/structure/B13817504.png)
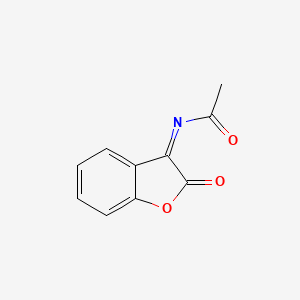
![(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester; Caged SPN-1-P](/img/structure/B13817511.png)
![3-[(Carboxymethyl)[(heptadecafluorooctyl)sulfonyl]amino]propyltrimethylammonium hydroxide](/img/structure/B13817518.png)
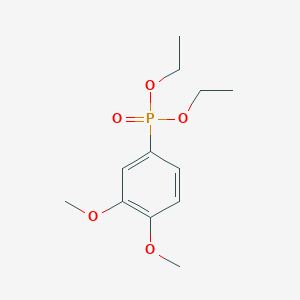
![2-[(1R,2S,5S)-2-(aminomethyl)-6,6-dimethyl-2-bicyclo[3.1.0]hexanyl]acetic acid](/img/structure/B13817524.png)
